

A Comparative Guide to the FT-IR Spectrum of (2-Chloroethoxy)benzene

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Compound of Interest

Compound Name: (2-Chloroethoxy)benzene

Cat. No.: B016413

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For researchers and professionals in drug development and chemical analysis, precise molecular characterization is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating molecular structures. This guide provides a detailed interpretation of the FT-IR spectrum of **(2-Chloroethoxy)benzene**, comparing it with structurally similar compounds, phenoxyethanol and 1,2-diphenoxyethane, to highlight the spectral influence of the chloro-substituent.

Interpreting the Key Spectral Features

The FT-IR spectrum of **(2-Chloroethoxy)benzene** is characterized by absorption bands corresponding to its core functional groups: the aryl alkyl ether linkage, the aromatic benzene ring, and the carbon-chlorine bond. Understanding these characteristic peaks is essential for its identification and differentiation from related molecules.

Comparative FT-IR Data

The following table summarizes the key FT-IR absorption bands for **(2-Chloroethoxy)benzene** and two comparable molecules. This quantitative data facilitates a direct comparison of their spectral features.

Functional Group	Vibration Mode	(2-Chloroethoxy) benzene (cm ⁻¹)	Phenoxyethanol (cm ⁻¹)	1,2-Diphenoxyethane (cm ⁻¹)
Aromatic C-H	Stretching	3100 - 3000	3100 - 3000	3100 - 3000
Aromatic C=C	Ring Stretching	1600 - 1585, 1500 - 1400	1600 - 1585, 1500 - 1400	1600 - 1585, 1500 - 1400
Aryl Alkyl Ether (C-O-C)	Asymmetric & Symmetric Stretching	~1250, ~1040	~1250, ~1040	~1245, ~1050
Alkyl C-H	Stretching	2960 - 2850	2940 - 2870	2950 - 2850
C-Cl	Stretching	850 - 550	-	-
O-H	Stretching (Broad)	-	~3400	-

Note: The exact peak positions can vary slightly based on the sample preparation and the physical state (e.g., gas, liquid, solid).

The data clearly shows the unique presence of a C-Cl stretching band in the fingerprint region of the **(2-Chloroethoxy)benzene** spectrum, a key differentiator. Conversely, the spectrum of phenoxyethanol is distinguished by a broad O-H stretching band, which is absent in the other two compounds. 1,2-diphenoxyethane, lacking both the chloro and hydroxyl groups, presents a cleaner spectrum in these regions but shares the characteristic aryl alkyl ether and aromatic absorptions.

Experimental Protocols

The FT-IR spectra referenced in this guide were obtained using standard transmission spectroscopy. A brief overview of the methodology is as follows:

Sample Preparation:

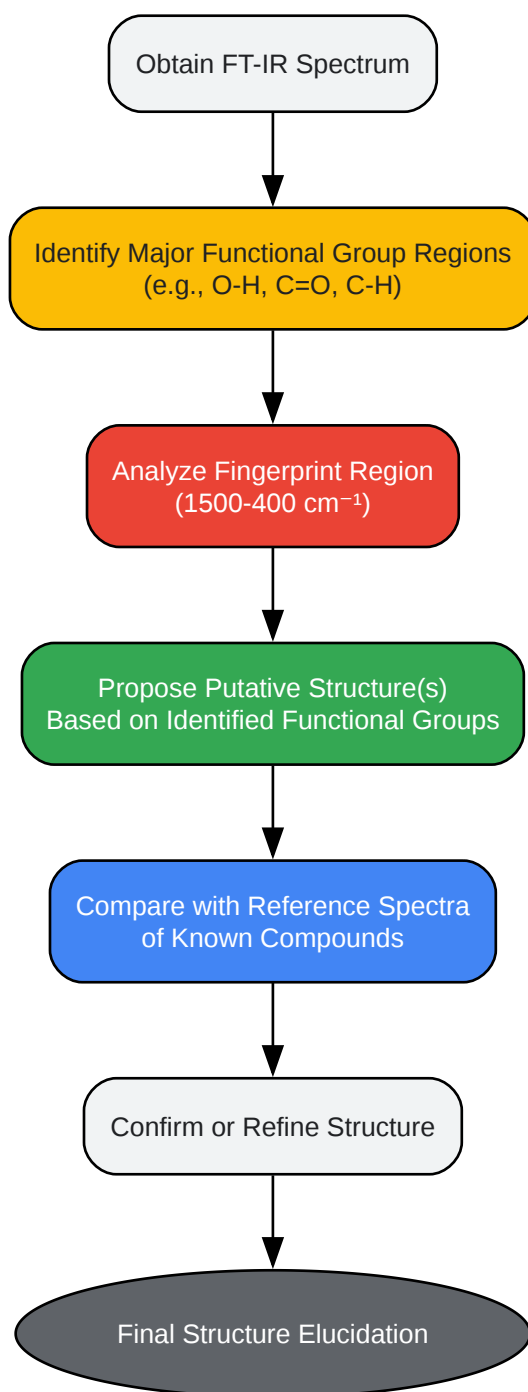
- Liquid Samples (Neat): A thin film of the liquid sample (phenoxyethanol) was prepared between two potassium bromide (KBr) plates.
- Gas Phase Samples: The vapor of the sample (**(2-Chloroethoxy)benzene**) was introduced into a gas cell with KBr windows.
- Solid Samples (KBr Pellet): A small amount of the solid sample (1,2-diphenoxyethane) was finely ground with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

- A Fourier-Transform Infrared Spectrometer was used for all analyses.
- The spectral range was typically 4000-400 cm^{-1} .
- A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.
- Data was acquired with a resolution of 4 cm^{-1} .

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an FT-IR spectrum, a process that was applied to the analysis of **(2-Chloroethoxy)benzene**.



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Caption: Logical workflow for FT-IR spectral analysis.

This structured approach ensures a comprehensive and accurate interpretation of the spectral data, leading to reliable compound identification. By following this workflow and utilizing

comparative data, researchers can confidently characterize **(2-Chloroethoxy)benzene** and distinguish it from structurally related compounds.

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